1H-Indazol-5-amine physical and chemical properties
1H-Indazol-5-amine physical and chemical properties
An In-depth Technical Guide to 1H-Indazol-5-amine: Properties, Reactivity, and Applications
Abstract
This technical guide provides a comprehensive overview of 1H-Indazol-5-amine (CAS No. 19335-11-6), a pivotal heterocyclic building block in contemporary medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, and the 5-amino substitution offers a versatile chemical handle for synthesizing a diverse array of complex molecules, particularly kinase inhibitors. This document consolidates critical data on its physicochemical properties, spectroscopic profile, chemical reactivity, and established applications. Detailed experimental protocols for its synthesis, purification, and characterization are provided, underpinned by an understanding of the causality behind methodological choices. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking an authoritative resource on this important chemical entity.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a cornerstone pharmacophore in modern drug design. Its rigid structure and ability to participate in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, make it an ideal scaffold for targeting protein active sites.[1][2] Indazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anti-HIV, and, most notably, anticancer properties.[3][4]
1H-Indazol-5-amine emerges as a particularly valuable derivative. The presence of a primary aromatic amine at the 5-position provides a nucleophilic center and a key point for diversification.[5] This functional group can be readily modified through reactions such as acylation, alkylation, and participation in cross-coupling reactions, enabling the construction of extensive compound libraries for structure-activity relationship (SAR) studies.[6][7] Its utility is exemplified by its role as a foundational precursor for numerous targeted therapies, particularly those aimed at inhibiting protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1][8]
Physicochemical and Structural Properties
The fundamental properties of 1H-Indazol-5-amine are critical for its handling, reaction setup, and understanding its behavior in biological systems. It typically appears as a white to brown crystalline powder.[8][9]
| Property | Value | Source(s) |
| CAS Number | 19335-11-6 | [10] |
| Molecular Formula | C₇H₇N₃ | [11] |
| Molecular Weight | 133.15 g/mol | [12] |
| Appearance | White to light yellow or brown powder/solid | [8][9] |
| Melting Point | 172 - 178 °C | [9] |
| Boiling Point | 235.7 °C (estimated) | [11] |
| Water Solubility | 17.9 µg/mL (at pH 7.4) | [12] |
| logP (XLogP3) | 1.5 | [11][12] |
| Topological Polar Surface Area | 54.7 Ų | [12] |
| Hydrogen Bond Donors | 2 | [12] |
| Hydrogen Bond Acceptors | 2 | [11] |
| pKa | Data not readily available; the amino group is expected to be basic, and the indazole N-H is weakly acidic. |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of 1H-Indazol-5-amine. The following sections detail the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for structural elucidation. Spectra are typically recorded in a deuterated solvent such as DMSO-d₆, which can exchange with the labile N-H protons.
¹H NMR (DMSO-d₆, 400 MHz) : The proton spectrum is characterized by distinct signals for the aromatic protons and the exchangeable amine and indazole N-H protons.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~12.8 | broad s | 1H, N1-H (indazole) |
| ~8.7 | s | 1H, H -3 |
| ~8.5 | broad s | 2H, -NH ₂ |
| ~7.9 | s | 1H, H -4 |
| ~7.5 | d | 1H, H -7 |
| ~7.1-7.3 | m | 1H, H -6 |
| [Source: Representative data compiled from[12][13]] |
¹³C NMR (DMSO-d₆, 100 MHz) : The carbon spectrum shows seven distinct signals corresponding to the seven carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~148 | C -5 |
| ~143 | C -7a |
| ~140 | C -3 |
| ~122 | C -3a |
| ~120 | C -7 |
| ~110 | C -6 |
| ~100 | C -4 |
| [Source: Representative data compiled from[12][14][15]] |
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is dominated by absorptions from the N-H and C-N bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 | N-H Stretch | Primary Amine (-NH₂) & Indazole N-H |
| ~3050 | C-H Stretch (aromatic) | Aryl C-H |
| ~1640 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1580 - 1620 | C=C Stretch | Aromatic Ring |
| 1300 - 1350 | C-N Stretch | Aromatic Amine |
| [Source: Characteristic ranges from[16][17][18]] |
The presence of two distinct peaks in the 3300-3500 cm⁻¹ region is a classic indicator of a primary amine (symmetric and asymmetric stretching), superimposed on the broader N-H stretch of the indazole ring.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry provides information on the molecular weight and fragmentation pattern, aiding in structural confirmation.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 133, corresponding to the molecular weight. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms (three in this case) will have an odd nominal molecular weight.[19][20]
-
Key Fragmentation: The stable bicyclic ring system leads to a relatively intense molecular ion peak. Common fragmentation pathways for aromatic amines include the loss of small, stable neutral molecules.
-
m/z 106: Loss of HCN (27 Da) from the pyrazole ring, a common fragmentation for N-heterocycles.
-
m/z 117: Loss of NH₂ radical (16 Da).
-
The fragmentation pattern of indazoles can be complex, but the acylium ion resulting from cleavage of a bond adjacent to the ring is often a predominant fragment in derivatized structures.[21][22][23]
-
Chemical Reactivity and Synthetic Utility
The synthetic value of 1H-Indazol-5-amine lies in the reactivity of its functional groups. The primary amine is a potent nucleophile, while the indazole ring possesses two nitrogen atoms (N1 and N2) that can be functionalized.
Synthesis of 1H-Indazol-5-amine
The most common and industrially scalable synthesis involves the chemical reduction of the corresponding nitro-precursor, 5-nitro-1H-indazole.
Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for reducing aromatic nitro groups to amines, with water as the only byproduct.[11] Alternative methods using reducing metals like tin(II) chloride in acidic media are also effective.
Key Reactions
The dual functionality of 1H-Indazol-5-amine allows for a wide range of subsequent chemical transformations, making it a versatile intermediate.
-
N-Acylation: The amino group readily reacts with acyl chlorides or anhydrides in the presence of a base to form stable amide linkages. This is a fundamental step in building more complex molecules.[6][24]
-
N-Alkylation: Reaction with alkyl halides under basic conditions yields secondary or tertiary amines.
-
Buchwald-Hartwig Amination: The amino group can act as the amine component in palladium-catalyzed cross-coupling reactions with aryl or heteroaryl halides to form diarylamines.
-
Suzuki Coupling: While the amine itself is not directly used, it can be converted to a halide (e.g., via a Sandmeyer reaction) or a triflate, which can then undergo palladium-catalyzed Suzuki coupling with boronic acids to form C-C bonds.[25][26][27] This is a powerful strategy for adding aryl or heteroaryl substituents at the 5-position.
-
N1-Alkylation/Acylation: The N1 position of the indazole ring is typically more nucleophilic than N2. Functionalization at this position often requires prior protection of the more reactive 5-amino group (e.g., as a Boc-carbamate) to ensure selectivity.[28][29]
Applications in Drug Discovery: A Kinase Inhibitor Scaffold
The indazole scaffold is a validated "hinge-binder" in many protein kinase inhibitors. The N1 and N2 atoms of the pyrazole ring mimic the purine core of ATP, forming crucial hydrogen bonds with the "hinge" region of the kinase active site.[1] 1H-Indazol-5-amine and its close relatives are key starting materials for several approved drugs and clinical candidates.
Case Study: Pazopanib (Votrient®) Pazopanib is a multi-targeted tyrosine kinase inhibitor used to treat renal cell carcinoma and soft tissue sarcoma.[30][31] It functions by inhibiting key receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor growth, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[30] The synthesis of Pazopanib involves an intermediate, N,2,3-trimethyl-2H-indazol-6-amine, which is structurally very similar to and can be synthesized from precursors related to 1H-Indazol-5-amine.[5][32] This highlights the industrial relevance of this molecular framework.
The diagram above illustrates how growth factors activate RTKs, leading to a phosphorylation cascade (RAS-RAF-MEK-ERK pathway) that promotes cell proliferation and angiogenesis. Indazole-based inhibitors compete with ATP for the kinase binding site, blocking autophosphorylation and halting the downstream signal.[8]
Experimental Protocols
The following protocols are provided as a guide for laboratory use. All procedures should be conducted by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment (PPE).
Protocol 6.1: Synthesis via Nitro-Indazole Reduction
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-nitro-1H-indazole (1.0 eq).
-
Solvent: Add methanol (approx. 10-15 mL per gram of starting material).
-
Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) (approx. 5-10% by weight of the nitro-indazole).
-
Reaction: Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas (H₂) via a balloon or a pressurized inlet.
-
Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed.
-
Workup: Once complete, carefully purge the flask with nitrogen to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 6.2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent system. A common choice is ethanol/water or isopropanol. The goal is to find a system where the compound is soluble at high temperature but sparingly soluble at room temperature or below.
-
Dissolution: Place the crude 1H-Indazol-5-amine in an Erlenmeyer flask and add the minimum amount of hot solvent required for complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask or place it in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent. Purity can be confirmed by melting point analysis and NMR spectroscopy.
Protocol 6.3: Sample Preparation for Analysis
-
NMR: Dissolve ~5-10 mg of the purified solid in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
FTIR: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, run the analysis using an Attenuated Total Reflectance (ATR) accessory.
-
MS (EI): Dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane. The sample is then introduced into the mass spectrometer, often via a direct insertion probe or GC-MS interface.
Safety and Handling
1H-Indazol-5-amine must be handled with appropriate caution, following standard laboratory safety protocols.
-
Hazards: GHS classification indicates that the compound is toxic if swallowed (H301), causes skin irritation (H315), and causes serious eye irritation (H319).[11]
-
Precautions:
-
Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9]
-
Handle only in a well-ventilated area or a chemical fume hood.[9]
-
Avoid breathing dust. Wash hands thoroughly after handling.[9]
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.
-
Conclusion
1H-Indazol-5-amine is a fundamentally important molecule in medicinal chemistry. Its well-defined physicochemical properties, predictable spectroscopic signature, and versatile reactivity make it an invaluable building block for the synthesis of high-value compounds. Its proven utility as a core scaffold for potent kinase inhibitors ensures its continued relevance in the development of targeted therapeutics for cancer and other diseases. This guide provides the core technical knowledge required for researchers to effectively utilize, characterize, and handle this compound in a research and development setting.
References
-
Open Access Journals. (n.d.). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. [Link]
-
National Institutes of Health. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]
- Google Patents. (2022). Process for the preparation of Pazopanib or a pharmaceutically acceptable salt thereof.
-
MDPI. (n.d.). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. [Link]
-
ResearchGate. (2025). A Novel Practical Synthesis of Pazopanib: An Anticancer Drug. [Link]
-
PubMed. (n.d.). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. [Link]
-
SpectraBase. (n.d.). 5-amino-1H-indazole 1H NMR. [Link]
-
PubMed. (n.d.). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). [Link]
-
ACS Publications. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. [Link]
-
MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
PubMed. (2014). Discovery and Optimization of Indazoles as Potent and Selective interleukin-2 Inducible T Cell Kinase (ITK) Inhibitors. [Link]
-
Royal Society of Chemistry. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]
-
PubChem. (n.d.). 1H-Indazol-5-amine. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]
-
ResearchGate. (n.d.). Current methods for N1-acylation of indazoles and this work. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1. [Link]
-
ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
-
ResearchGate. (n.d.). ¹³C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids. [Link]
-
Semantic Scholar. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous. [Link]
-
ResearchGate. (2016). ¹³C NMR of indazoles. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Wikipedia. (n.d.). Indazole. [Link]
-
InstaNANO. (n.d.). FTIR Functional Group Database Table. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ChemRxiv. (n.d.). Amine-catalysed Suzuki–Miyaura-type coupling?. [Link]
-
MDPI. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Thieme. (n.d.). Combination of ¹H and ¹³C NMR Spectroscopy. [Link]
-
Rocky Mountain Labs. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]
-
WWJMRD. (n.d.). FTIR Spectroscopic Analysis of Various Pharmaceutically Important Organic Dyes. [Link]
-
National Institutes of Health. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
-
CAS Common Chemistry. (n.d.). 1H-Indazol-5-amine. [Link]
-
PubChem. (n.d.). 1h-indazol-5-amine, 1-benzoyl-. [Link]
-
YouTube. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]
-
ResearchGate. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. [Link]
-
Jurnal UPI. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Amines. [Link]
-
Beilstein Journals. (n.d.). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. [Link]
-
YouTube. (2022). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage. [Link]
-
ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]
-
Chemistry LibreTexts. (2022). Amine Fragmentation. [Link]
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. echemi.com [echemi.com]
- 12. 1H-Indazol-5-amine | C7H7N3 | CID 88012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. instanano.com [instanano.com]
- 17. rockymountainlabs.com [rockymountainlabs.com]
- 18. wwjmrd.com [wwjmrd.com]
- 19. m.youtube.com [m.youtube.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. PubChemLite - 1h-indazol-5-amine, 1-benzoyl- (C14H11N3O) [pubchemlite.lcsb.uni.lu]
- 25. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 27. Suzuki Coupling [organic-chemistry.org]
- 28. researchgate.net [researchgate.net]
- 29. 1-BOC-5-AMINO-INDAZOLE | 129488-10-4 [chemicalbook.com]
- 30. rroij.com [rroij.com]
- 31. patents.justia.com [patents.justia.com]
- 32. mdpi.com [mdpi.com]
